Cas no 303969-99-5 (8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione)

8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione structure
303969-99-5 structure
Product name:8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
CAS No:303969-99-5
MF:C18H22N4O2S
MW:358.457882404327
CID:5932117
PubChem ID:78201610

8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
    • 1H-Purine-2,6-dione, 3,7-dihydro-3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpropyl)thio]-
    • 303969-99-5
    • 3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • Inchi: 1S/C18H22N4O2S/c1-11(2)10-25-18-19-15-14(16(23)20-17(24)21(15)4)22(18)9-13-7-5-12(3)6-8-13/h5-8,11H,9-10H2,1-4H3,(H,20,23,24)
    • InChI Key: WNNVCUBRMUPPQE-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=C(C)C=C2)C2=C(N(C)C(=O)NC2=O)N=C1SCC(C)C

Computed Properties

  • Exact Mass: 360.16199719g/mol
  • Monoisotopic Mass: 360.16199719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 557
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90.3Ų
  • XLogP3: 2.6

8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0381-4928-2mg
3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-99-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0381-4928-2μmol
3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-99-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0381-4928-3mg
3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-99-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0381-4928-1mg
3-methyl-7-[(4-methylphenyl)methyl]-8-[(2-methylpropyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
303969-99-5 90%+
1mg
$54.0 2023-05-17

8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione Related Literature

Additional information on 8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

Introduction to 8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (CAS No. 303969-99-5)

8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, identified by its CAS number 303969-99-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound belongs to the purine derivatives family, a class of molecules widely recognized for their biological activity and potential therapeutic applications. The unique structural features of this compound, including its isobutylthio and 4-methylbenzyl substituents, contribute to its distinct chemical properties and reactivity, making it a valuable scaffold for drug discovery and medicinal chemistry research.

The synthesis and characterization of 8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione have been extensively studied in recent years, particularly in the context of developing novel therapeutic agents. The presence of the purine core, a fundamental structure in many bioactive molecules, underscores its relevance in medicinal chemistry. This compound has been explored as a potential intermediate in the synthesis of more complex pharmacophores, leveraging its ability to undergo various functional group transformations while maintaining structural integrity.

In the realm of contemporary pharmaceutical research, 8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has been investigated for its pharmacological properties. Preliminary studies suggest that this compound exhibits inhibitory activity against certain enzymes and receptors implicated in various diseases. The isobutylthio moiety, in particular, has been shown to modulate the binding affinity and selectivity of drug candidates, a critical factor in optimizing therapeutic efficacy while minimizing side effects. Additionally, the 4-methylbenzyl group introduces steric and electronic influences that can be fine-tuned to enhance drug-like properties such as solubility and metabolic stability.

The structural motif of this compound also aligns with emerging trends in medicinal chemistry, where hybridization strategies combining different heterocyclic systems are being employed to create multifunctional drug candidates. The dihydro-purine scaffold provides a stable platform for further derivatization, enabling researchers to explore diverse chemical space. Recent advances in computational chemistry have facilitated the virtual screening of analogs derived from 8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione, allowing for rapid identification of lead compounds with enhanced pharmacological profiles.

Moreover, the synthesis of this compound has been optimized using modern methodologies that emphasize efficiency and sustainability. Green chemistry principles have been integrated into synthetic routes to minimize waste and reduce environmental impact. For instance, catalytic processes have been employed to achieve regioselective transformations of the purine core, ensuring high yields and purity. These advancements not only streamline the production process but also align with global efforts to promote sustainable pharmaceutical manufacturing.

The biological evaluation of 8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione has revealed promising interactions with biological targets relevant to human health. Studies have demonstrated its potential as an inhibitor of enzymes involved in metabolic pathways associated with inflammation and cancer. The isobutylthio group has been identified as a key pharmacophoric element that enhances binding affinity to target proteins, while the 4-methylbenzyl moiety contributes to optimal pharmacokinetic properties. These findings highlight the compound's significance as a candidate for further development into novel therapeutic agents.

In conclusion,8-(isobutylthio)-3-methyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione (CAS No. 303969-99-5) represents a compelling example of how structural innovation in purine derivatives can lead to the discovery of new medicines. Its unique combination of substituents and biological activity positions it as a valuable asset in pharmaceutical research. As methodologies for drug discovery continue to evolve,this compound serves as a testament to the importance of interdisciplinary collaboration between synthetic chemists、biologists、and computer scientists in unlocking new therapeutic possibilities.

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